molecular formula C8H9NO3 B075205 2-(3,4-Dihydroxyphenyl)acetamide CAS No. 1129-53-9

2-(3,4-Dihydroxyphenyl)acetamide

Cat. No. B075205
CAS RN: 1129-53-9
M. Wt: 167.16 g/mol
InChI Key: PFDFJMIGPOJBQV-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid at room temperature . This compound is a deaminated metabolite of levodopa .


Molecular Structure Analysis

The InChI code for 2-(3,4-Dihydroxyphenyl)acetamide is 1S/C8H9NO3/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2,(H2,9,12) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

2-(3,4-Dihydroxyphenyl)acetamide has a density of 1.394g/cm3 . It has a boiling point of 478°C at 760mmHg . The flash point is 242.9°C . The compound is solid at room temperature .

Scientific Research Applications

  • Synthesis of Antimalarial Drugs : A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Traditional Chinese Medicine : Yang et al. (2015) identified N-acetyldopamine (NADA) derivatives from Periostracum Cicadae, which is used in traditional Chinese medicine. The isolated compounds include derivatives of 2-(3,4-dihydroxyphenyl)acetamide (Yang et al., 2015).

  • Synthesis of Silylated Derivatives : Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and investigated its structure and potential applications (Nikonov et al., 2016).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Rani et al. (2014) developed 2-(substituted phenoxy) acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

  • Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) evaluated 2-(4-methoxyphenyl) ethyl] acetamide derivatives for their inhibitory activity against PTP1B, indicating potential antidiabetic activity (Saxena et al., 2009).

  • Production of Azo Disperse Dyes : Zhang Qun-feng (2008) discussed the use of N-(3-Amino-4-methoxyphenyl)acetamide as an intermediate in the production of azo disperse dyes (Zhang, 2008).

  • Flavouring Substance in Food : A study by Younes et al. (2018) evaluated 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide for its safety as a flavouring substance in food (Younes et al., 2018).

  • Synthesis of Metallophthalocyanines : Ağırtaş and İzgi (2009) reported the synthesis of metallophthalocyanines with N-(4-(3,4-dicyanophenoxy)phenyl)acetamide units, highlighting its applications in solubility and structural analysis (Ağırtaş & İzgi, 2009).

  • Degradation of Acetaminophen : Qutob et al. (2022) reviewed the degradation of acetaminophen in advanced oxidation processes and identified N-(3,4-dihydroxy phenyl) acetamide as a by-product (Qutob et al., 2022).

  • Combinatorial Chemistry : Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide as part of a project to create a combinatorial library based on natural products (Davis & Healy, 2010).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDFJMIGPOJBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150205
Record name 2-(3,4-Dihydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)acetamide

CAS RN

1129-53-9
Record name 3,4-Dihydroxyphenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Ramasundaram, SW Hwang, J Lee, J Jung, KJ Choi… - Materials Letters, 2013 - Elsevier
Using nitrene chemistry, catechol functionalized aziridinofullerenes (CAC 60 ) were synthesized by reacting N-(3-azidopropyl)-2-(3,4-dihydroxyphenyl)acetamide with C 60 . Synthesis …
Number of citations: 4 www.sciencedirect.com
MD Shah, BAV Maran, JK Tan, YS Yong, CF Fui… - Journal of King Saud …, 2021 - Elsevier
Aquaculture plays a vital role in the Malaysian economy and food production however, sometimes the development is impeded by parasites. The parasitic leech Zeylanicobdella …
Number of citations: 2 www.sciencedirect.com
S Benfeito, C Oliveira, C Fernandes, F Cagide… - European journal of …, 2019 - Elsevier
Alzheimer's disease is an irreversible, complex and progressive neurodegenerative disorder associated with oxidative stress and mitochondrial dysfunction. Exogenous antioxidants …
Number of citations: 32 www.sciencedirect.com
Y Liao, Y Ye, S Li, Y Zhuang, L Chen, J Chen… - European Journal of …, 2020 - Elsevier
Currently, influenza PA N endonuclease has become an attractive target for development of new drugs to treat influenza infections. Herein we report the discovery of new PA N …
Number of citations: 12 www.sciencedirect.com
N Jatana, N Apoorva, S Malik… - … System Agents in …, 2013 - ingentaconnect.com
Catechol-O-methyltransferase (COMT) is the enzyme which catalyzes the transfer of a methyl group from S-adenosylmethionine to catechols and catecholamines, like the …
Number of citations: 31 www.ingentaconnect.com
S Rojas, J García-González, P Salcedo-Abraira… - Scientific Reports, 2022 - nature.com
Photocatalysis process is a promising technology for environmental remediation. In the continuous search of new heterogeneous photocatalysts, metal–organic frameworks (MOFs) …
Number of citations: 8 www.nature.com
F Nurkolis, AF Purnomo, D Alisaputra… - Journal of Functional …, 2023 - Elsevier
The exploration of natural ingredients to prevent or delay ageing is fascinating to develop in the industrial technologies of nutraceuticals. Indonesian green algae (Caulerpa racemosa …
Number of citations: 6 www.sciencedirect.com
J Wang, P Cai, XL Yang, F Li, JJ Wu, LY Kong… - European Journal of …, 2017 - Elsevier
By using fragments endowed with interesting and complementary properties for the treatment of Alzheimer's disease (AD), a novel series of cinnamamide-dibenzylamine hybrids have …
Number of citations: 42 www.sciencedirect.com
S Rojas Macías - 2022 - digibug.ugr.es
Photocatalysis process is a promising technology for environmental remediation. In the continuous search of new heterogeneous photocatalysts, metal–organic frameworks (MOFs) …
Number of citations: 0 digibug.ugr.es
S Burke - 2015 - commons.emich.edu
Plasminogen activator inhibitor-1 (PAI-1) is a serpin protein whose function is to inhibit tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), and …
Number of citations: 2 commons.emich.edu

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